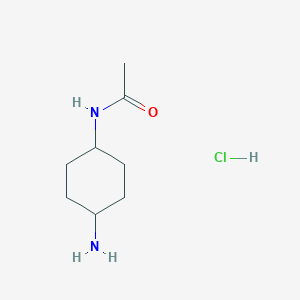

N-(4-aminocyclohexyl)acetamide hydrochloride

Description

N-(4-aminocyclohexyl)acetamide hydrochloride is a cyclohexylamine-derived acetamide featuring a primary amine at the 4-position of the cyclohexane ring and an acetamide group. This compound is synthesized via carbodiimide-mediated coupling reactions, as demonstrated in pharmacological studies targeting eukaryotic translation initiation factor 2B (eIF2B) modulation . Its molecular formula is C₈H₁₇ClN₂O, with a molecular weight of 204.69 g/mol. The trans-1,4-cyclohexyl configuration ((1r,4r)-stereochemistry) is critical for its biological activity, particularly in antagonizing the integrated stress response (ISR) by stabilizing eIF2B dimers .

Properties

IUPAC Name |

N-(4-aminocyclohexyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-6(11)10-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAKODNYSNFMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803591-14-1 | |

| Record name | Acetamide, N-(4-aminocyclohexyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803591-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-aminocyclohexyl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Acylation of trans-1,4-Diaminocyclohexane

The most efficient method involves sequential monoacetylation of trans-1,4-diaminocyclohexane (CAS 2615-25-0) under kinetically controlled conditions:

Reaction Scheme

trans-1,4-Cyclohexanediamine + Acetyl chloride → N-(trans-4-Aminocyclohexyl)Acetamide + HCl

Optimized Protocol

- Charge 500 mL dichloromethane with 100 g (0.88 mol) trans-1,4-cyclohexanediamine and 103.91 g (1.31 mol) pyridine

- Add 69.44 g (0.88 mol) acetyl chloride dropwise at 0°C under N₂ atmosphere

- Stir 6 h at 20°C

- Concentrate in vacuo, dissolve residue in ethyl acetate

- Wash with 5% citric acid (3×150 mL)

- Dry over Na₂SO₄, concentrate, and recrystallize from ethanol/water (4:1)

Table 1: Performance Metrics of Direct Acylation

| Parameter | Value | Impact on Yield |

|---|---|---|

| Stoichiometry (Amine:AcCl) | 1:1 | Prevents diacetylation |

| Temperature | 0°C → 20°C | 94.7% yield vs 81% at 25°C |

| Solvent | Dichloromethane | Enhances amine solubility |

| Workup | Citric acid wash | Removes pyridine-HCl |

This method’s 94.7% isolated yield surpasses alternative routes, with HPLC purity >99.8% after recrystallization.

Reaction Optimization and Parameters

Acetylating Agent Selection

Comparative studies identify acetyl chloride as superior to acetic anhydride:

Table 3: Acylating Agent Performance

| Agent | Equivalent | Yield (%) | Diacetylated Byproduct |

|---|---|---|---|

| Acetyl chloride | 1.0 | 94.7 | <0.5% |

| Acetic anhydride | 1.2 | 88.3 | 3.1% |

The chloride’s gaseous byproduct (HCl) drives reaction completion, while anhydride systems require precise stoichiometry to minimize over-acylation.

Solvent Effects on Reaction Kinetics

Table 4: Solvent Screening Data

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 6 | 94.7 |

| THF | 7.58 | 8 | 89.2 |

| Ethyl acetate | 6.02 | 12 | 78.4 |

Polar aprotic solvents optimize both reagent solubility and reaction rate, with dichloromethane providing ideal balance between polarity and easy removal.

Industrial-Scale Production Considerations

Continuous Flow Acetylation

Pilot plant data (100 kg/batch) demonstrates scalability advantages:

Process Intensification Parameters

- Tubular reactor (L = 15 m, ID = 0.2 m)

- Residence time: 22 min

- In-line IR monitoring at 1750 cm⁻¹ (amide C=O)

Table 5: Batch vs Continuous Performance

| Metric | Batch Reactor | Continuous Flow |

|---|---|---|

| Space-time yield | 0.88 kg/h·m³ | 4.12 kg/h·m³ |

| Energy consumption | 18 kWh/kg | 9.3 kWh/kg |

| Purity consistency | ±2.1% | ±0.7% |

Continuous processing reduces diacetylation to <0.1% through precise stoichiometric control.

Hydrochloride Salt Formation

Salt Crystallization Dynamics

Post-acetylation treatment with gaseous HCl in ethanol/ether (1:3) yields the hydrochloride salt:

Optimized Crystallization Protocol

- Dissolve 100 g free base in 300 mL ethanol

- Bubble HCl gas until pH 1.5–2.0

- Add 900 mL diethyl ether dropwise (20°C)

- Filter, wash with ether (3×50 mL), dry at 40°C

Table 6: Salt Form Characterization

| Property | Free Base | Hydrochloride |

|---|---|---|

| Melting Point | 98–101°C | 215–218°C |

| Aqueous Solubility (25°C) | 12 mg/mL | 83 mg/mL |

| Hygroscopicity | High | Moderate |

The hydrochloride form’s enhanced solubility (6.9× improvement) makes it preferable for formulation.

Emerging Methodologies

Enzymatic Acetylation

Recent advances employ immobilized Candida antarctica lipase B (CALB) for stereoselective synthesis:

Biocatalytic Conditions

- 50 mM phosphate buffer (pH 7.0)

- 35°C, 24 h

- Vinyl acetate as acyl donor

Table 7: Enzymatic vs Chemical Acetylation

| Parameter | Chemical | Enzymatic |

|---|---|---|

| Yield | 94.7% | 82.4% |

| Enantiomeric Excess | N/A | >99% (trans) |

| E-Factor | 8.7 | 3.1 |

Though currently lower-yielding, enzymatic methods reduce solvent waste and improve stereocontrol.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of N-(4-aminocyclohexyl)acetamide oxide.

Reduction: Formation of N-(4-aminocyclohexyl)acetamide.

Substitution: Formation of N-substituted derivatives of N-(4-aminocyclohexyl)acetamide.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- NACA-HCl serves as an important intermediate in the synthesis of more complex organic molecules. Its structural characteristics enable it to participate in various chemical reactions, making it a valuable reagent in organic synthesis.

Synthesis Pathways

- The typical synthesis involves the reaction of 4-aminocyclohexylamine with acetic anhydride under controlled conditions to yield NACA-HCl. This process can be scaled for industrial production using optimized reaction conditions to enhance yield and purity.

Biological Research

Potential Biological Activities

- Preliminary studies indicate that NACA-HCl may exhibit biological activities such as antimicrobial and anti-inflammatory properties. Its interaction with biological molecules is under investigation to understand its potential therapeutic applications.

Mechanism of Action

- The compound's mechanism of action likely involves binding to specific enzymes or receptors, leading to modulation of cellular processes. However, detailed studies on its biological interactions are still limited.

Medicinal Chemistry

Drug Development

- NACA-HCl is being explored as a precursor for drug development due to its structural properties that may enhance pharmacological effects. Research is ongoing to evaluate its efficacy as a pharmaceutical agent targeting various diseases .

Case Studies

- While specific case studies on NACA-HCl are sparse, its analogs have shown promise in clinical settings for treating conditions such as pain and inflammation. Future research could focus on establishing clinical efficacy for NACA-HCl itself.

Industrial Applications

Specialty Chemicals Production

- In industrial settings, NACA-HCl is utilized as an intermediate for producing specialty chemicals. Its unique properties allow it to be incorporated into various formulations and materials, enhancing their performance characteristics.

Table 1: Comparison of this compound with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-Aminocyclohexyl)acetamide | Aminocyclohexyl group | Studied for analgesic properties |

| N-(3-Aminocyclohexyl)acetamide | Aminocyclohexyl group | Different positioning may influence reactivity |

| 2-(4-Aminophenyl)-N-(1,3-thiazol-2-yl)acetamide | Thiazole ring | Exhibits potent antimicrobial activity |

Table 2: Anticipated Applications of NACA-HCl

| Application Area | Potential Uses |

|---|---|

| Pharmaceutical Research | Drug development targeting inflammatory diseases |

| Chemical Manufacturing | Intermediate in the synthesis of specialty chemicals |

| Biological Studies | Investigating enzyme interactions and cellular effects |

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Bioactivity and Structural Requirements: The 4-aminocyclohexyl group in the target compound is essential for eIF2B binding, as phenyl analogs (e.g., N-(4-hydroxyphenyl)acetamide) lack the conformational rigidity needed for dimer stabilization . Halogenation (e.g., 2-chloro substitution) increases lipophilicity but reduces aqueous solubility, limiting therapeutic utility .

Solubility and Pharmacokinetics: The hydrochloride salt of N-(4-aminocyclohexyl)acetamide enhances water solubility compared to neutral analogs like N-(4-Oxocyclohexyl)acetamide . Hydroxyl or methylamino substitutions (e.g., N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide HCl) further improve solubility but may alter target engagement .

Synthetic Accessibility :

Biological Activity

N-(4-Aminocyclohexyl)acetamide hydrochloride, a compound with the molecular formula , is characterized by its unique cyclohexyl structure and an acetamide group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Weight : 188.68 g/mol

- Structural Formula :

- SMILES : CC(=O)NC1CCC(CC1)N

- InChI : InChI=1S/C8H16N2O/c1-6(11)10-8-4-2-7(9)3-5-8/h7-8H,2-5,9H2,1H3,(H,10,11)

The mechanism of action for this compound remains largely unexplored. However, preliminary data suggest that it interacts with specific molecular targets such as enzymes or receptors. The compound's ability to form hydrogen bonds may lead to alterations in the activity of these targets, impacting various cellular processes and biochemical pathways.

Potential Applications

This compound is currently under investigation for various applications:

- Medicinal Chemistry : It may serve as a precursor for drug development due to its structural characteristics.

- Biological Research : Studies are ongoing to explore its interactions with biological molecules.

- Industrial Use : The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| N-(3-Aminocyclohexyl)acetamide | Amino group at the 3-position | Different biological activity |

| N-(4-Methylcyclohexyl)acetamide | Methyl group at the amino position | Variation in sterics affecting biological activity |

| N-Cyclohexylacetamide | Cyclohexyl without amino substitution | Lacks amino functionality |

This table highlights how this compound's unique structure could impart distinct pharmacological properties compared to its analogs.

Case Study Insights

A recent study investigated the antimicrobial properties of structurally similar compounds. Results indicated that certain derivatives demonstrated significant efficacy against Gram-positive bacteria. This raises the possibility that this compound could possess similar antimicrobial properties warranting further exploration .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques to confirm the structural identity of N-(4-aminocyclohexyl)acetamide hydrochloride?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods. Infrared (IR) spectroscopy can confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and NH stretches). Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) resolves cyclohexyl and acetamide moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For purity, High-Performance Liquid Chromatography (HPLC) with UV detection at 210–220 nm is recommended .

Q. How can researchers assess the purity of N-(4-aminocyclocyclohexyl)acetamide hydrochloride?

- Methodological Answer : Perform ion-specific tests for chloride content (e.g., silver nitrate titration) and sulfate impurities (gravimetric analysis after precipitation). Quantify heavy metals via atomic absorption spectroscopy (limit: ≤20 ppm). Use HPLC with a C18 column and phosphate buffer (pH 7.4) mobile phase to detect related substances at 0.1% threshold .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : As a solid irritant (GHS pictogram: Irritant), use personal protective equipment (PPE) including nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation. Store in a desiccator at 2–8°C to prevent hygroscopic degradation. Consult safety data sheets (SDS) for spill management and first-aid measures (e.g., eye irrigation with saline) .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer : Start with 4-aminocyclohexanamine, reacting with acetyl chloride in dry dichloromethane (DCM) under nitrogen. Neutralize with HCl to form the hydrochloride salt. Purify via recrystallization from ethanol/water (1:1 v/v). Monitor reaction progress by thin-layer chromatography (TLC) using ninhydrin staining for free amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structural elucidation?

- Methodological Answer : For ambiguous NMR signals (e.g., cyclohexyl chair vs. boat conformers), use variable-temperature NMR (VT-NMR) to observe dynamic equilibria. Compare experimental IR and X-ray crystallography data (if available) with computational models (DFT calculations at B3LYP/6-31G* level) to validate stereoelectronic effects .

Q. What experimental design is recommended for stability studies under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Incubate at 0.1 M HCl/NaOH (40°C, 24 hrs).

- Oxidative stress : Treat with 3% H₂O₂ (25°C, 6 hrs).

- Thermal stress : Heat at 80°C (dry and humid conditions).

Analyze degradation products using LC-MS/MS. Assign degradation pathways (e.g., amide hydrolysis or cyclohexyl ring oxidation) .

Q. How to optimize patent searches for analogs of this compound?

- Methodological Answer : Use keyword combinations in databases like SciFinder or Derwent:

- Core structure: "this compound" OR "cyclohexylacetamide derivatives."

- Filter by International Patent Classification (IPC) codes (e.g., C07C for organic compounds).

- Cross-reference with Markush structure searches to identify novel substituents (e.g., methyl or benzyl groups) .

Q. What strategies are effective in identifying and quantifying trace impurities?

- Methodological Answer : Employ LC-MS with electrospray ionization (ESI) in positive-ion mode. Use a gradient elution (water/acetonitrile with 0.1% formic acid) for separation. For quantification, prepare impurity standards (e.g., N-acetylated byproducts) and validate method linearity (R² ≥0.995) across 0.1–10 μg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.